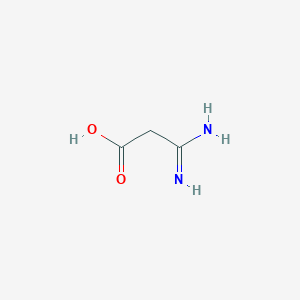
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
Übersicht
Beschreibung
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as Boc-ONp, is a versatile synthetic organic compound used in a wide range of scientific research applications. It is a carboxylic acid with a tert-butoxycarbonyl group at the α-position and a 2-nitrophenyl group at the β-position. Boc-ONp is used as a reagent in organic synthesis and as a building block for the preparation of various organic compounds. It is also used as a starting material for the synthesis of peptides, peptidomimetics and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is widely used in scientific research applications. It is used as a reagent in the synthesis of peptides, peptidomimetics and other bioactive molecules. It is also used as a starting material for the synthesis of organic compounds, such as amines, alcohols, aldehydes and ketones. In addition, 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is used as a protecting group for amines, as a ligand for transition metal complexes and as a catalyst for organic reactions.
Wirkmechanismus
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid functions as a protecting group for amines by blocking the amine group from further reaction. It also functions as a ligand for transition metal complexes, allowing the metal to form a coordination bond with the 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid molecule. In addition, 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid can act as a catalyst for organic reactions, allowing the reaction to proceed more efficiently.
Biochemische Und Physiologische Effekte
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid has no known biochemical or physiological effects in humans. It is not known to be toxic or to cause any adverse reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of peptides and other bioactive molecules, and as a protecting group for amines. It is also relatively stable and easy to handle. The main limitation of using 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid in laboratory experiments is its potential for racemization, which can occur when the compound is exposed to high temperatures or acidic conditions.
Zukünftige Richtungen
There are many potential future directions for the use of 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid in scientific research. It could be used in the synthesis of more complex organic compounds, such as peptidomimetics and other bioactive molecules. It could also be used as a catalyst for organic reactions, such as Diels-Alder reactions and Wittig reactions. In addition, 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid could be used in the development of new drugs and drug delivery systems. Finally, 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid could be used in the development of new materials, such as polymers and nanomaterials.
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVFDQXYVJSWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426008 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid | |
CAS RN |
206537-28-2 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















